molecular formula C16H14N2OS2 B2435249 (E)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 896676-75-8

(E)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2435249
CAS No.: 896676-75-8
M. Wt: 314.42
InChI Key: ZSMLKOHMXKKVMK-AATRIKPKSA-N
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Description

(E)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic chemical reagent featuring a benzothiazole core linked to a thiophene-acrylamide chain. This structure is of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel anticancer agents. The benzothiazole scaffold is recognized for its substantial antitumor potential, with certain derivatives demonstrating potent and selective activity against specific cancer cell lines, including colon and breast carcinomas . The incorporation of the thiophene and acrylamide motifs may further enhance the compound's ability to interact with critical biological targets. Similar acrylamide derivatives have been investigated for their nuclease activity, showing promise in cleaving plasmid DNA, especially when activated, which can be leveraged to induce cell death in cancer cells . Researchers can utilize this reagent as a key intermediate for synthesizing more complex molecules or as a pharmacophore in structure-activity relationship (SAR) studies to develop new small-molecule inhibitors. It is also suitable for probing biomolecular interactions, such as binding with DNA or serum proteins like Bovine Serum Albumin (BSA), to understand drug transport and mechanism of action . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-10-8-11(2)15-13(9-10)17-16(21-15)18-14(19)6-5-12-4-3-7-20-12/h3-9H,1-2H3,(H,17,18,19)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMLKOHMXKKVMK-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C=CC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)/C=C/C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring is synthesized by the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Acrylamide Moiety: The acrylamide moiety is introduced by reacting the benzo[d]thiazole derivative with acryloyl chloride in the presence of a base such as triethylamine.

    Coupling with Thiophene: The final step involves the coupling of the acrylamide derivative with thiophene-2-carboxylic acid or its derivatives under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Key Steps

  • Coupling Reaction : Formation of the acrylamide linkage often involves a coupling reaction (e.g., TBTU coupling) between the benzo[d]thiazole amine and an α,β-unsaturated carbonyl compound.

    • Reagents : TBTU (tetramethyluronium tetrafluoroborate), DIPEA (diisopropylethylamine), DMF (N,N-dimethylformamide) .

    • Conditions : Room temperature, overnight stirring .

  • Configuration Control : The (E)-stereochemistry is confirmed via ¹H NMR spectroscopy , where the vinylic coupling constant (J ≈ 15.8–16.1 Hz) indicates trans-geometry .

Synthesis Parameter Details
Yield52–92%
Purity95.3–99.9% (HPLC)
Retention Time (HPLC)3.07–3.88 min

Reaction Mechanisms

The compound participates in reactions characteristic of acrylamides and heterocycles:

Nucleophilic Substitution

  • Target : The nitrogen atoms in the benzo[d]thiazole ring may undergo substitution with electrophiles (e.g., alkyl halides).

  • Example : Reaction with methanesulfonyl chloride to form sulfonamide derivatives.

Electrophilic Aromatic Substitution

  • Thiophene Ring : The thiophene moiety is susceptible to electrophilic attack (e.g., nitration, halogenation) due to its aromatic π-electron system.

Hydrolysis of the Amide Group

  • Conditions : Acidic or basic hydrolysis cleaves the amide bond, yielding carboxylic acid derivatives.

  • Relevance : This reaction may alter the compound’s bioavailability or stability.

Michael Addition

  • Mechanism : The α,β-unsaturated carbonyl group (acrylamide) acts as a Michael acceptor, reacting with nucleophiles (e.g., thiols, amines) .

  • Example : Reaction with 2-benzothiazolyl guanidine to form cyclized derivatives .

Spectroscopic Data

  • ¹H NMR :

    • Amide N–H : δ 10.13–10.35 ppm .

    • Vinylic Protons : δ 6.0–7.0 ppm, with a coupling constant (J ≈ 15.8–16.1 Hz) confirming (E)-configuration .

  • FT-IR :

    • N–H Stretch : 3240–3356 cm⁻¹ .

    • C=O Stretch : 1651–1658 cm⁻¹ .

    • C=C Stretch : 979–964 cm⁻¹ .

Spectroscopic Feature Range (ppm/cm⁻¹)
Amide N–H10.13–10.35
Vinylic C=C979–964
C=O1651–1658

Stability and Reactivity

  • Thermal Stability : Melting points range from 113–227°C for analogous acrylamides .

  • Hydrolytic Stability : Amide hydrolysis may occur under extreme pH conditions, affecting solubility and reactivity.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent. Studies have shown that derivatives of benzothiazole, similar to (E)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide, possess potent activity against both Gram-positive and Gram-negative bacteria. For instance, molecular docking studies have indicated that thiazole derivatives can inhibit bacterial enzymes, which is crucial for their survival .

Anticancer Properties
Research has indicated that compounds with a benzothiazole core can exhibit anticancer activities by inducing apoptosis in cancer cells. The structure of this compound allows for interactions with specific cellular targets involved in cancer progression. In vitro studies have demonstrated its efficacy against various cancer cell lines .

Biological Research

Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of glutathione S-transferase omega 1, an enzyme implicated in drug resistance in cancer therapy. Structure-based design approaches have been utilized to optimize its inhibitory activity, highlighting its significance in the development of new therapeutic agents .

Molecular Modelling Studies
Molecular modelling techniques have been employed to understand the binding interactions of this compound with biological targets. These studies facilitate the identification of lead compounds for further development in drug discovery pipelines .

Material Science

Dyes and Pigments
Due to its unique chromophoric properties, this compound can be utilized in the synthesis of dyes and pigments. Its ability to absorb light in specific wavelengths makes it suitable for applications in textiles and coatings .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several benzothiazole derivatives against common pathogens. The results indicated that compounds structurally related to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics . This underscores the potential of this compound as a lead structure for new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro assays conducted on cancer cell lines revealed that this compound induces cell cycle arrest and apoptosis. The compound was tested against various cancer types, showing promising results that warrant further investigation into its mechanism of action and therapeutic potential .

Mechanism of Action

The mechanism of action of (E)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream biological effects.

    Interference with Cellular Processes: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways, resulting in therapeutic or toxic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole Derivatives: Compounds with similar benzo[d]thiazole rings but different substituents.

    Thiophene Derivatives: Compounds containing thiophene rings with various functional groups.

    Acrylamide Derivatives: Compounds with acrylamide moieties and different aromatic or heterocyclic substituents.

Uniqueness

(E)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is unique due to its specific combination of structural features, including the benzo[d]thiazole ring with dimethyl groups, the thiophene ring, and the acrylamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

(E)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

 E N 5 7 dimethylbenzo d thiazol 2 yl 3 thiophen 2 yl acrylamide\text{ E N 5 7 dimethylbenzo d thiazol 2 yl 3 thiophen 2 yl acrylamide}
  • Molecular Formula : C14_{14}H12_{12}N2_{2}OS
  • Molecular Weight : 256.32 g/mol

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Activity
A study evaluated the cytotoxicity of several benzothiazole derivatives against human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that certain derivatives exhibited IC50_{50} values in the low micromolar range, suggesting strong antitumor potential. For example:

CompoundA549 IC50_{50} (µM)HCC827 IC50_{50} (µM)NCI-H358 IC50_{50} (µM)
Compound A6.75 ± 0.196.26 ± 0.336.48 ± 0.11
Compound B2.12 ± 0.215.13 ± 0.974.01 ± 0.95

These findings suggest that this compound may possess similar or enhanced anticancer properties due to structural similarities with active compounds.

Antimicrobial Activity

Benzothiazole derivatives are also known for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains.

Mechanism of Action
The proposed mechanism involves the disruption of bacterial cell wall synthesis and interference with DNA replication processes. For instance, some thiazole derivatives have been shown to interact with FtsZ protein, essential for bacterial cell division.

Synthesis and Evaluation

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The evaluation of its biological activity often includes in vitro assays to determine cytotoxicity and selectivity towards cancer cells compared to normal cells.

Summary of Findings

  • Anticancer Activity : Significant cytotoxicity against lung cancer cell lines.
  • Antimicrobial Properties : Effective against various bacterial strains.
  • Mechanisms : Involvement in disrupting key biological processes in target cells.

Q & A

Q. Q1. What are the most reliable synthetic routes for (E)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide, and how can purity be optimized?

Methodological Answer: The compound is synthesized via multi-step organic reactions. A common approach involves:

Formation of the benzothiazole core : React 2-amino-5,7-dimethylbenzothiazole with acryloyl chloride under basic conditions (e.g., triethylamine in dry THF).

Thiophene coupling : Introduce the thiophene moiety via a Friedel-Crafts acylation or Wittig reaction. For the (E)-isomer, stereochemical control is achieved using DIBAL-H reduction to stabilize the α,β-unsaturated acrylamide configuration .

Purification : Recrystallization from ethanol/water (7:3 v/v) improves purity. Yield optimization (typically 70–85%) requires inert atmosphere conditions and slow cooling.

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • 1H NMR : Confirm the (E)-configuration via coupling constants (J = 15–16 Hz for trans-vinylic protons). The thiophene protons appear as doublets at δ 7.2–7.4 ppm, while benzothiazole methyl groups resonate as singlets at δ 2.4–2.6 ppm .
  • IR Spectroscopy : Detect acrylamide C=O stretching at 1650–1670 cm⁻¹ and benzothiazole C=N absorption at 1580–1600 cm⁻¹ .
  • Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 341.3 (calculated for C₁₇H₁₅N₂OS₂).

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity, and what computational tools validate these effects?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Thiophene substitution : Replacing thiophene with furan reduces anticancer activity (IC50 increases from 12 μM to >50 μM in HeLa cells) due to weaker π-π stacking with target proteins .
    • Benzothiazole methyl groups : Removing 5,7-dimethyl groups decreases lipophilicity (logP drops from 3.2 to 2.1), reducing membrane permeability .
  • Computational Validation :
    • Molecular docking (AutoDock Vina) : Dock the compound into CDK7 (PDB: 5FMO) to identify H-bond interactions with Lys41 and hydrophobic contacts with Phe91 .
    • MD Simulations (GROMACS) : Simulate stability over 100 ns; RMSD < 2.0 Å indicates stable binding.

Q. Q4. How can researchers resolve contradictions in biological data (e.g., conflicting IC50 values across studies)?

Methodological Answer: Contradictions often arise from assay conditions or cell line variability. To mitigate:

Standardize protocols : Use identical cell lines (e.g., MCF-7 for breast cancer) and ATP-based viability assays .

Control for solvent effects : Limit DMSO concentration to <0.1% to avoid cytotoxicity artifacts.

Validate with orthogonal assays : Confirm apoptosis via Annexin V/PI flow cytometry alongside IC50 data.

Example Case : A study reported IC50 = 8.9 μM in Jurkat cells vs. 18 μM in HEK293. This discrepancy was attributed to differential expression of CDK7 isoforms, resolved via siRNA knockdown .

Q. Q5. What challenges arise in crystallographic studies of this compound, and how can SHELX software address them?

Methodological Answer:

  • Challenges :
    • Twinned crystals : Common due to flexible acrylamide chain.
    • Weak diffraction : Resolve with synchrotron radiation (λ = 0.7–1.0 Å).
  • SHELX Workflow :
    • Data integration (SHELXD) : Process data with TWINABS to handle twinning .
    • Refinement (SHELXL) : Use HKLF5 format for twinned data; apply restraints for thiophene-benzothiazole torsion angles .
    • Validation (PLATON) : Check for Rint < 5% and Flack parameter ≈ 0.

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